molecular formula C11H19BO4 B6181004 methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate CAS No. 1204312-99-1

methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

Cat. No. B6181004
CAS RN: 1204312-99-1
M. Wt: 226.1
InChI Key:
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Description

The compound you mentioned is a type of organic compound known as an ester, which is characterized by a carbonyl group adjacent to an ether group. It also contains a boronic ester group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbonyl group (C=O), an ether group (R-O-R’), and a boronic ester group (R-B(OR’)2). The exact structure would depend on the specific R and R’ groups present in the compound .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where they react with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific R and R’ groups present. Generally, boronic esters are stable and can be stored for long periods of time. They are typically solids at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its application. In a Suzuki-Miyaura reaction, the boronic ester would undergo transmetalation with a palladium catalyst to form a new carbon-carbon bond .

Future Directions

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions may include the development of new synthetic methods using these compounds, as well as their application in the synthesis of complex organic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate involves the reaction of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

1204312-99-1

Molecular Formula

C11H19BO4

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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